molecular formula C17H16N2O B2799958 2-Ethoxy-6-methyl-4-phenylquinazoline CAS No. 332173-43-0

2-Ethoxy-6-methyl-4-phenylquinazoline

Cat. No.: B2799958
CAS No.: 332173-43-0
M. Wt: 264.328
InChI Key: UDGJZSXUVSFHSV-UHFFFAOYSA-N
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Description

2-Ethoxy-6-methyl-4-phenylquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry.

Scientific Research Applications

2-Ethoxy-6-methyl-4-phenylquinazoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-methyl-4-phenylquinazoline typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the reaction of 2-ethoxyaniline with 4-methylbenzaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs metal-catalyzed reactions due to their efficiency and scalability. Transition metal catalysts such as palladium, copper, and nickel are frequently used to facilitate the cyclization and functionalization of the quinazoline core .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-methyl-4-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinazolinone derivatives, dihydroquinazoline derivatives, and various substituted quinazolines .

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-methyl-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, quinazoline derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinazoline
  • 2-Methylquinazoline
  • 4-Phenylquinazoline
  • 6-Methylquinazoline

Uniqueness

2-Ethoxy-6-methyl-4-phenylquinazoline is unique due to the presence of both ethoxy and phenyl groups, which can enhance its lipophilicity and biological activity. This structural uniqueness allows it to interact differently with biological targets compared to other quinazoline derivatives .

Properties

IUPAC Name

2-ethoxy-6-methyl-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-3-20-17-18-15-10-9-12(2)11-14(15)16(19-17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGJZSXUVSFHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C(C=C2)C)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975645
Record name 2-Ethoxy-6-methyl-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6023-43-4
Record name 2-Ethoxy-6-methyl-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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